molecular formula C6H5Cl2NO2S B1167480 INTERLEUKIN-2 CAS No. 102524-44-7

INTERLEUKIN-2

Número de catálogo: B1167480
Número CAS: 102524-44-7
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Interleukin-2 (IL-2) is a cytokine critical for immune regulation, primarily produced by activated T cells. It promotes the proliferation and differentiation of T cells, natural killer (NK) cells, and B cells, making it indispensable for adaptive and innate immunity . Clinically, IL-2 is used as an immunotherapy for metastatic melanoma and renal cell carcinoma (RCC), achieving response rates of 15–20% in these cancers . Beyond oncology, IL-2 exhibits bacteriolytic activity distinct from lysozyme, acting on Escherichia coli and other pathogens through mechanisms involving cationic interactions . Recent studies also highlight its role in wound healing by modulating inflammatory responses and its utility in autoimmune therapies via regulatory T cell (Treg) activation .

Propiedades

Número CAS

102524-44-7

Fórmula molecular

C6H5Cl2NO2S

Origen del producto

United States

Métodos De Preparación

Escherichia coli-Based Expression

The majority of commercial and research-grade IL-2 is produced via recombinant expression in Escherichia coli. This system offers high yield and scalability, with IL-2 typically accumulating in inclusion bodies due to its hydrophobic nature. After cell lysis, inclusion bodies are isolated via centrifugation and solubilized using denaturing agents such as 6 M guanidinium chloride and 10 mM dithiothreitol (DTT) to reduce disulfide bonds. A critical challenge lies in refolding the protein to restore native conformation, which requires precise control of pH, redox conditions, and protein concentration. Dilution refolding at 1 µg/mL IL-2 in pH 8.5 buffer containing 1.5 µM CuSO₄ achieves ~30% recovery of bioactive protein.

Table 1: Key Parameters for E. coli-Derived IL-2 Production

ParameterOptimal ConditionImpact on Yield/PuritySource
Inclusion body isolationCentrifugation at 15,000 × gRemoves 80–90% host proteins
Solubilization6 M guanidinium chloride + 10 mM DTTComplete denaturation
Refolding concentration1 µg/mLMinimizes aggregation
Copper sulfate additive1.5 µMEnhances disulfide formation

Mammalian Expression Systems

Chinese Hamster Ovary (CHO) cells are increasingly used for clinical-grade IL-2 due to their ability to perform post-translational modifications. Recombinant IL-2 expressed in CHO cells migrates as a 15 kDa glycoprotein with ≥95% purity after affinity and ion-exchange chromatography. This system avoids inclusion body formation, simplifying downstream processing but requiring longer cultivation times (14–21 days) and higher costs compared to microbial systems.

Chromatographic Purification Strategies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for final polishing, yielding >95% pure IL-2. A C18 column with a gradient of acetonitrile (15–60%) in 0.1% trifluoroacetic acid separates native and misfolded IL-2 isoforms. Native IL-2 elutes at ~42% acetonitrile, while reduced forms appear as later peaks.

Table 2: Chromatographic Performance Metrics

MethodPurity AchievedKey Contaminants RemovedSource
Gel-permeation40–60%Host proteins, nucleic acids
RP-HPLC>95%Misfolded IL-2, BCGF
Hydrophobic interaction80–90%Residual phytohemagglutinin

Renaturation and Oxidative Folding

IL-2’s bioactivity depends on correct disulfide bonding (Cys¹⁰⁵–Cys¹⁴⁵). Refolding by rapid dilution into pH 8.5 buffer with Cu²⁺ catalyzes air oxidation, achieving ~30% recovery of native protein. Aggregation remains a major bottleneck, necessitating ultra-low protein concentrations (≤1 µg/mL). Alternative approaches like pulse renaturation or additive screening (e.g., arginine, cyclodextrins) have shown limited success in improving yields.

Analytical Characterization of IL-2

Bioactivity Assays

IL-2 potency is quantified using CTLL-2 cell proliferation assays, with specific activities exceeding 2 × 10⁶ U/mg. Dose-response curves must demonstrate linearity between 0.2–2 ng/mL for regulatory compliance.

Physicochemical Analysis

SDS-PAGE under reducing conditions confirms molecular weight (15 kDa), while circular dichroism verifies secondary structure. Endotoxin levels are critical for clinical batches, requiring <0.1 ng/µg by Limulus amebocyte lysate (LAL) testing.

Clinical-Grade Manufacturing Considerations

High-dose IL-2 (aldesleukin) is produced under Current Good Manufacturing Practices (cGMP) with stringent controls. The FDA-approved regimen for metastatic renal cell carcinoma involves intravenous boluses of 600,000 IU/kg every 8 hours. Low-dose formulations (e.g., 1–3 MIU/day) reduce vascular leak syndrome toxicity while maintaining efficacy.

Table 3: Clinical IL-2 Preparations

ParameterHigh-Dose IL-2Low-Dose IL-2Source
Dosage600,000 IU/kg q8h1–3 MIU/day
Response rate (RCC)15–20%15–20%
Severe toxicity incidence45–60%<10%

Análisis De Reacciones Químicas

Receptor Binding Dynamics and Affinity

IL-2 interacts with a heterotrimeric receptor (IL-2R) composed of α (CD25), β (CD122), and γ (CD132) subunits. Binding occurs in a two-step mechanism:

  • High-affinity binding : IL-2 first binds CD25 (K~d~ = 10⁻¹¹ M), followed by recruitment of CD122/CD132 to form the active signaling complex .

  • Intermediate-affinity binding : IL-2 binds CD122/CD132 alone (K~d~ = 10⁻⁹ M), primarily on effector T and NK cells .

Engineered IL-2 variants like THOR-707 disrupt CD25 binding through steric hindrance (P65K mutation + 40 kDa PEGylation), reducing CD25 affinity by >100-fold while retaining CD122/CD132 engagement (K~d~ = 1.96 µM for CD122) .

Signaling Pathways and Molecular Interactions

IL-2 activates three key pathways via JAK-STAT, PI3K/Akt/mTOR, and MAPK/ERK:

PathwayKey ComponentsFunctional Outcome
JAK-STATJAK1/JAK3, STAT5T cell proliferation, Treg differentiation
PI3K/Akt/mTORAkt, mTORC1Metabolic reprogramming, survival
MAPK/ERKRAS, ERK1/2Cytokine production, cell cycle progression

Computational designs (e.g., H9 variant) enhance STAT5 activation by stabilizing IL-2's hydrophobic core, increasing IL-2Rβ affinity 40-fold (K~d~ = 2.92 nM vs. 144 nM wild-type) .

Protein Engineering and Structural Modifications

Recent advances focus on altering IL-2’s receptor bias and pharmacokinetics:

Engineered IL-2 Variants

VariantModificationEffectSource
THOR-707P65K + 40 kDa PEGCD25-independent signaling; reduced vascular leak
NL-201Hydrophobic core stabilization6,000-fold CD122 bias; enhanced tumor control
H9 (computational)L72Q, V69A, I92L40-fold higher CD122 affinity; improved thermal stability (T~m~ = 52°C vs. 43°C wild-type)

Pegylation Strategies

  • Site-specific PEGylation : At AzK residues (e.g., K35, R38) reduces renal clearance, extending half-life from minutes to hours .

  • Albumin fusion : Increases bioavailability 50-fold via FcRn recycling .

Thermodynamic and Kinetic Parameters

Biophysical analyses reveal structural determinants of IL-2 activity:

ParameterWild-Type IL-2Engineered H9 Variant
T~m~ (°C)43.252.0
IL-2Rβ K~d~ (nM)1442.92
ΔH (kcal/mol)-7.64-15.0
ΔS (kcal/mol)4.79-13.1

Stabilizing mutations (e.g., H9) increase enthalpic contributions (ΔH = -15.0 kcal/mol) while reducing entropy penalty .

Clinical Implications and Challenges

  • Cancer immunotherapy : CD122-biased IL-2 (e.g., THOR-707) enhances CD8⁺ T/NK cell activation without Treg expansion .

  • Autoimmunity : Low-dose IL-2 or CD25-biased variants (e.g., pegylated IL-2 with K35E mutation) expand Tregs, suppressing inflammation .

  • Toxicity mitigation : Structural modifications (e.g., PEGylation, albumin fusion) reduce vascular leak syndrome and improve tolerability .

Aplicaciones Científicas De Investigación

Cancer Immunotherapy

IL-2 has been extensively studied as an immunotherapeutic agent for various malignancies, particularly metastatic melanoma and renal cell carcinoma. High-dose IL-2 therapy has shown objective response rates of 20% to 35% in selected patients with advanced cancers . Notably, complete responses have been durable, with some patients remaining disease-free for over two years .

Table 1: Summary of Clinical Trials Using this compound for Cancer Treatment

Study TypeCancer TypePatient PopulationResponse RateNotes
Phase II TrialMetastatic Melanoma255 patients14% overall5% achieved complete response
High-Dose IL-2Renal Cell Carcinoma652 patients20%-35%Durable responses observed
Low-Dose IL-2Primary Sjögren's Syndrome60 patientsEffective and well tolerated Restored immune balance

Autoimmune Diseases

Recent studies have explored the use of low-dose IL-2 in treating autoimmune conditions such as primary Sjögren's syndrome. A randomized controlled trial demonstrated that low-dose IL-2 effectively restored immune balance by increasing regulatory T cells while minimizing side effects . This application underscores IL-2's potential not only as an anti-cancer agent but also as a modulator of immune responses in autoimmune diseases.

Engineered Forms of IL-2

Recent advancements include the development of mutant forms of IL-2 with reduced affinity for the high-affinity receptor. These engineered variants aim to enhance antitumor activity while minimizing adverse effects. For instance, studies have shown that a mutant IL-2 can induce greater cytotoxicity against tumors without significantly affecting normal tissues .

Table 2: Comparison of Wild-Type and Mutant this compound

FeatureWild-Type this compoundMutant this compound
Affinity for IL-2RαHighReduced
CytotoxicityModerateEnhanced
Side EffectsSevereMild
Antitumor EfficacyVariableImproved

Case Study 1: High-Dose this compound in Metastatic Cancer

In a cohort study involving 652 patients treated with high-dose IL-2, significant tumor regressions were observed, particularly in those with metastatic renal cell carcinoma. The study highlighted the importance of patient selection and optimal dosing strategies to maximize therapeutic outcomes while managing toxicity .

Case Study 2: Low-Dose this compound in Autoimmunity

A double-blind trial involving patients with primary Sjögren's syndrome demonstrated that low-dose IL-2 not only improved clinical symptoms but also restored immune homeostasis by increasing regulatory T cell populations. This finding suggests that low doses can be safely administered to modulate immune responses in autoimmune diseases .

Mecanismo De Acción

Interleukin-2 exerts its effects by binding to its receptor, which consists of three subunits: alpha (CD25), beta (CD122), and gamma (CD132). This binding leads to the activation of various signaling pathways, including the JAK-STAT pathway, the PI3K/Akt/mTOR pathway, and the MAPK/ERK pathway. These pathways result in the proliferation and activation of T cells and natural killer cells .

Comparación Con Compuestos Similares

Interferon-alfa (IFN-α)

  • Mechanism : IFN-α activates JAK-STAT pathways to induce antiviral and antitumor responses, unlike IL-2’s focus on T cell expansion.
  • Clinical Efficacy: In metastatic RCC, IL-2 monotherapy showed a 15% objective response rate (ORR), while IFN-α achieved 12%. Combination therapy (IL-2 + IFN-α) marginally improved ORR to 18% but increased toxicity .
  • Safety : IL-2 causes severe capillary leak syndrome and hypotension at high doses, whereas IFN-α is associated with flu-like symptoms and depression .

IL-10 and IL-6

  • Function : IL-10 is anti-inflammatory, suppressing pro-inflammatory cytokines, while IL-6 drives acute-phase responses and B cell differentiation.
  • Therapeutic Use: IL-2’s pro-inflammatory effects contrast with IL-10’s role in mitigating autoimmune diseases. Elevated IL-6 correlates with poor prognosis in cancers, unlike IL-2’s direct antitumor activity .

IL-15

  • Overlap and Divergence : IL-15 shares IL-2’s receptor β and γ chains but targets memory CD8+ T cells and NK cells more selectively. Preclinical studies suggest IL-15 may offer similar efficacy to IL-2 with reduced Treg activation and toxicity .

IL-2 vs. Lysozyme in Bacteriolytic Activity

Parameter IL-2 Lysozyme
Substrate Specificity Acts on Gram-negative bacteria (e.g., E. coli) Targets Gram-positive bacteria (e.g., Micrococcus luteus)
Mechanism Cationic interactions disrupt membranes Hydrolyzes β-1,4-glycosidic bonds in peptidoglycan
Effector Modulation Enhanced by mildronate (3 mM) and glutamate (3-fold at 15 mM) Unaffected by mildronate; 2-fold increase with glutamate

IL-2 in Combination Therapies

IL-2 + gp100 Peptide Vaccine (Melanoma)

  • Efficacy : A randomized trial demonstrated a 16% ORR for the combination vs. 6% for IL-2 alone (p = 0.03), with prolonged progression-free survival (2.2 vs. 1.6 months; p = 0.008) .
  • Toxicity : Grade 3–4 adverse events (e.g., hypotension, thrombocytopenia) were comparable between groups, emphasizing the additive benefit without heightened toxicity .

IL-2 + Adoptive NK Cell Therapy (Lung Metastases)

  • Aerosolized IL-2 combined with NK cells reduced metastatic burden in preclinical models, leveraging localized delivery to minimize systemic toxicity .

Economic and Clinical Context

  • Cost-Effectiveness: In China, IL-2 monotherapy for RCC costs $28,800/quality-adjusted life year (QALY), outperformed by sunitinib ($34,500/QALY) due to superior efficacy .

Actividad Biológica

Interleukin-2 (IL-2) is a pivotal cytokine in the immune system, primarily known for its role in the proliferation and activation of T cells and natural killer (NK) cells. This article explores the biological activity of IL-2, focusing on its mechanisms, therapeutic applications, and recent research findings.

Overview of this compound

IL-2 was first identified as a T-cell growth factor and has since been recognized for its broad biological functions, including:

  • T Cell Proliferation : IL-2 stimulates the growth and differentiation of T cells, particularly CD8+ cytotoxic T lymphocytes.
  • NK Cell Activation : It enhances the cytolytic activity of NK cells, which are crucial for the elimination of tumor cells.
  • Regulatory Functions : IL-2 is essential for the development and maintenance of regulatory T cells (Tregs), which help maintain immune tolerance and prevent autoimmunity .

IL-2 exerts its effects through binding to the IL-2 receptor (IL-2R), which exists in three forms: low-affinity (IL-2Rβ), intermediate-affinity (IL-2Rγ), and high-affinity (IL-2Rα). The high-affinity receptor is crucial for mediating the potent effects of IL-2 on T cell proliferation and activation. However, this strong interaction can also lead to significant side effects, limiting its therapeutic use .

Table 1: Types of IL-2 Receptors

Receptor TypeCompositionAffinity Level
Low-AffinityIL-2RβLow
Intermediate-AffinityIL-2RγModerate
High-AffinityIL-2Rα + IL-2Rβ + IL-2RγHigh

Therapeutic Applications

IL-2 has been extensively studied as an immunotherapy agent, particularly in oncology. Its ability to induce robust T cell responses has led to its use in treating various cancers, notably metastatic melanoma and renal cell carcinoma.

Case Studies

  • Metastatic Melanoma :
    • A landmark case involved a 33-year-old woman treated with high-dose IL-2 who achieved complete remission from metastatic melanoma after experiencing severe side effects, including capillary leak syndrome . This case highlighted the potential of IL-2 as a powerful immunotherapeutic agent despite its toxicity.
  • Clinical Trials :
    • A systematic review reported that high-dose bolus IL-2 therapy resulted in objective response rates of 15% in melanoma patients and 19% in renal cancer patients . These studies underline the efficacy of IL-2 but also emphasize the need for careful patient selection due to associated risks.

Recent Research Findings

Recent studies have focused on modifying IL-2 to enhance its therapeutic index. For instance, researchers have developed mutant forms of IL-2 that exhibit reduced affinity for the high-affinity receptor while maintaining antitumor activity. These mutants show promise in reducing toxicity while still promoting immune responses .

Table 2: Comparison of Wild Type and Mutant IL-2

PropertyWild Type IL-2Mutant IL-2
Affinity for IL-2RαHighReduced
PBMC Proliferation InductionHighModerate
IFN-gamma SecretionHigherLower
Antitumor ActivityEffectiveMore effective

Q & A

Q. How can IL-2 delivery systems be optimized to reduce toxicity while maintaining efficacy?

  • Methodology : Engineer IL-2 variants with biased signaling (e.g., IL-2/anti-IL-2 antibody complexes targeting CD8⁺ T cells). Test sustained-release formulations (e.g., PEGylated IL-2) in non-human primates for pharmacokinetic stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.